Superior In Vivo Efficacy of SR4 Compared to Niclosamide and Vemurafenib in Melanoma Xenograft Models
In a head-to-head comparison using an A375 BRAFV600E mutant melanoma xenograft model, SR4 demonstrated significantly greater tumor growth inhibition compared to both niclosamide, another mitochondrial uncoupler, and vemurafenib, a standard-of-care BRAF inhibitor [1]. At a dose of 5 mg/kg, SR4 almost completely suppressed tumor growth, whereas niclosamide showed only modest efficacy, and SR4 was also superior to vemurafenib [2]. This effect was reproducible in a vemurafenib-resistant melanoma model [3].
| Evidence Dimension | In vivo tumor growth inhibition |
|---|---|
| Target Compound Data | 94.9% reduction in tumor growth; 93.6% reduction in tumor mass (A375 xenograft) |
| Comparator Or Baseline | Niclosamide: 52.0% reduction in tumor growth, 31.8% reduction in tumor mass; Vemurafenib: 81.6% reduction in tumor growth, 71.7% reduction in tumor mass (A375 xenograft) |
| Quantified Difference | SR4 was 1.8x more effective at inhibiting tumor growth than niclosamide and 1.16x more effective than vemurafenib. Tumor mass reduction was 2.9x greater with SR4 than with niclosamide. |
| Conditions | A375 BRAFV600E mutant melanoma xenograft model; oral administration of 5 mg/kg/day. |
Why This Matters
This data demonstrates that SR4 is not just another mitochondrial uncoupler but possesses superior in vivo efficacy in a relevant cancer model, making it a compelling choice for research into overcoming therapeutic resistance.
- [1] Figarola JL, Singhal J, Rahbar S, Awasthi S, Singhal SS. Bioenergetic modulation with the mitochondria uncouplers SR4 and niclosamide prevents proliferation and growth of treatment-naïve and vemurafenib-resistant melanomas. Oncotarget. 2018; 9(97): 36945-36965. View Source
- [2] Figarola JL, Singhal J, Rahbar S, Awasthi S, Singhal SS. Bioenergetic modulation with the mitochondria uncouplers SR4 and niclosamide prevents proliferation and growth of treatment-naïve and vemurafenib-resistant melanomas. Oncotarget. 2018; 9(97): 36945-36965. View Source
- [3] Figarola JL, Singhal J, Rahbar S, Awasthi S, Singhal SS. Bioenergetic modulation with the mitochondria uncouplers SR4 and niclosamide prevents proliferation and growth of treatment-naïve and vemurafenib-resistant melanomas. Oncotarget. 2018; 9(97): 36945-36965. View Source
